
Thymol iodide
Overview
Description
Thymol iodide is a chemical compound known for its antiseptic properties. It is a derivative of thymol, a natural monoterpenoid phenol found in thyme oil. This compound is primarily used as a dry powder antiseptic and has been employed as a substitute for iodoform in treating skin diseases, wounds, and ulcers .
Mechanism of Action
Target of Action
Thymol iodide, a compound derived from thymol and iodine, exhibits its therapeutic effects by interacting with multiple targets. Thymol, one of the constituents of this compound, is known to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities . The iodide component of this compound is known to work in the thyroid gland, inhibiting thyroid hormone synthesis and release .
Mode of Action
The mode of action of this compound involves the combined effects of thymol and iodide. Thymol’s effects are largely attributed to its anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), and antihyperlipidemic (via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation and membrane stabilization) properties . Iodide, on the other hand, is concentrated in the thyroid via the sodium/iodide symporter, and subsequently oxidized to iodine, leading to the destruction of thyroidal tissue .
Biochemical Pathways
This compound affects several biochemical pathways. Thymol, for instance, has been shown to induce ROS by reducing the SOD level, which was confirmed via in vitro and in silico analysis . Furthermore, the levels of lipid peroxides and protein carbonyl content were elevated in thymol-treated groups . The iodide component of this compound is known to inhibit the synthesis and release of thyroid hormones .
Pharmacokinetics
It is known that thymol, one of the constituents of this compound, has shown promising therapeutic potential, pharmacological properties, and molecular mechanisms as well as pharmacokinetic properties for the pharmaceutical development of thymol .
Result of Action
The result of this compound’s action is a combination of the effects of thymol and iodide. Thymol has been shown to induce cytotoxicity in various cell lines . Iodide, on the other hand, reduces thyroid gland vascularity, makes thyroid gland tissue firmer, reduces thyroid cell size, and increases bound iodine levels .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, studies have shown that thymol, one of the constituents of this compound, degrades rapidly in the environment, thus posing low risks because of rapid dissipation and low bound residues . This supports the use of thymol as a pesticide agent that offers a safe alternative to other more persistent chemical pesticides that can be dispersed in runoff and produce subsequent contamination .
Biochemical Analysis
Biochemical Properties
Thymol iodide plays a significant role in biochemical reactions due to its iodinated structure. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA, where this compound interferes with DNA synthesis This interaction is crucial in its role as an antiseptic, as it can inhibit the replication of microbial DNA, thereby preventing the growth of bacteria and fungi
Cellular Effects
This compound affects various types of cells and cellular processes. In microbial cells, it disrupts DNA synthesis, leading to inhibited cell growth and replication . In mammalian cells, this compound can influence cell signaling pathways and gene expression. For instance, it may induce oxidative stress responses, leading to the activation of genes involved in antioxidant defense. Furthermore, this compound can impact cellular metabolism by interfering with metabolic pathways that rely on iodine-containing compounds.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA and enzymes. This compound binds to DNA, causing structural changes that inhibit DNA replication and transcription This binding is likely facilitated by the iodinated groups on the thymol molecule, which can form strong interactions with the nucleotides in DNA
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of DNA synthesis and prolonged oxidative stress responses. These effects are observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal stability of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits mild antiseptic activity without significant toxic effects . At higher doses, this compound can cause adverse effects, including toxicity and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to achieve the desired antiseptic effect without causing harm to the host organism. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include iodine metabolism and oxidative stress responses. It interacts with enzymes that metabolize iodine-containing compounds, influencing metabolic flux and metabolite levels . This compound may also affect the levels of reactive oxygen species (ROS) and antioxidants in cells, thereby modulating oxidative stress pathways. Understanding these metabolic interactions is essential for elucidating the broader biochemical effects of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its effects . This compound may accumulate in areas with high metabolic activity, such as the mitochondria, where it can influence cellular metabolism and oxidative stress responses. The distribution of this compound within tissues is also influenced by its chemical properties, including its solubility and stability.
Subcellular Localization
This compound is localized to specific subcellular compartments, including the nucleus and mitochondria . In the nucleus, this compound interacts with DNA, inhibiting replication and transcription. In the mitochondria, it can influence metabolic processes and oxidative stress responses. The subcellular localization of this compound is likely directed by targeting signals and post-translational modifications that guide its transport to these compartments. Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymol iodide is synthesized by iodinating thymolThe process typically requires the use of iodine and an oxidizing agent under controlled conditions to ensure the selective iodination of thymol .
Industrial Production Methods: In industrial settings, this compound is produced by reacting thymol with iodine in the presence of an oxidizing agent. The reaction is carried out in a solvent such as chloroform or ethanol to facilitate the dissolution of reactants and products. The reaction mixture is then purified to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Thymol iodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iodinated quinones.
Reduction: It can be reduced to regenerate thymol.
Substitution: this compound can undergo substitution reactions where the iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Iodinated quinones.
Reduction: Thymol.
Substitution: Various iodinated derivatives depending on the substituent introduced.
Scientific Research Applications
Thymol iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an antiseptic in chemical formulations.
Biology: Employed in studies involving antimicrobial activity and as a component in biological assays.
Medicine: Utilized in wound care, dental treatments, and as an antiseptic in various medical formulations.
Industry: Incorporated into products such as antiseptic powders, ointments, and dental root filling materials
Comparison with Similar Compounds
Thymol: A natural monoterpenoid phenol with antiseptic properties.
Iodoform: A halogenated compound used as an antiseptic.
Carvacrol: An isomer of thymol with similar antimicrobial properties
Uniqueness of Thymol Iodide: this compound is unique due to its combination of thymol and iodine, which enhances its antiseptic properties. Unlike thymol, this compound has a broader spectrum of antimicrobial activity due to the presence of iodine. Compared to iodoform, this compound is less irritating and has a more pleasant odor, making it a preferred choice in medical and industrial applications .
Properties
IUPAC Name |
[4-(4-iodooxy-2-methyl-5-propan-2-ylphenyl)-5-methyl-2-propan-2-ylphenyl] hypoiodite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24I2O2/c1-11(2)15-9-17(13(5)7-19(15)23-21)18-10-16(12(3)4)20(24-22)8-14(18)6/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOKWSLXDAIZPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC(=C(C=C2C)OI)C(C)C)C(C)C)OI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046081 | |
| Record name | Thymol iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown or reddish-yellow solid; [HSDB] | |
| Record name | Thymol iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
READILY SOL IN CHLOROFORM, ETHER, COLLODION, FIXED & VOLATILE OILS; SLIGHTLY SOL IN ALCOHOL; INSOL IN ALKALINE SOLN, WATER, GLYCEROL | |
| Record name | THYMOL IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/867 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
REDDISH-BROWN OR REDDISH-YELLOW BULKY POWDER, RED-BROWN CRYSTALS | |
CAS No. |
552-22-7 | |
| Record name | I,I′-[2,2′-Dimethyl-5,5′-bis(1-methylethyl)[1,1′-biphenyl]-4,4′-diyl] dihypoiodite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymol iodide [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THYMOL IODIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hypoiodous acid, I,I'-[2,2'-dimethyl-5,5'-bis(1-methylethyl)[1,1'-biphenyl]-4,4'-diyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thymol iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-diisopropyl-2,2'-dimethylbiphenyl-4,4'-diyl dihypoiodite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYMOL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A51HJM3XSU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | THYMOL IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/867 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



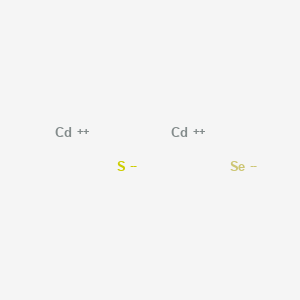
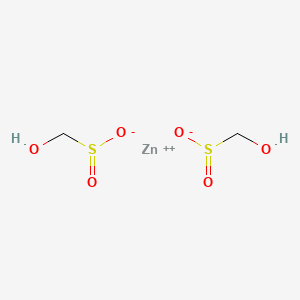
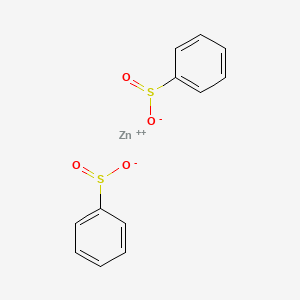
![6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B1582068.png)
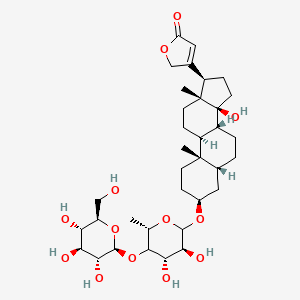
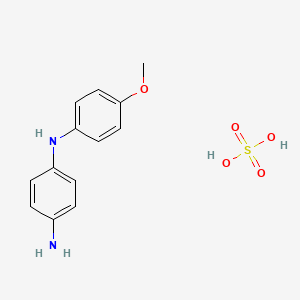
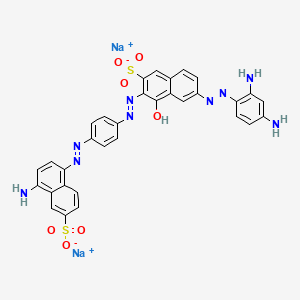




![N-[(5E)-2-[(E)-2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2Z)-2-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline;perchlorate](/img/structure/B1582084.png)
![Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate](/img/structure/B1582085.png)
